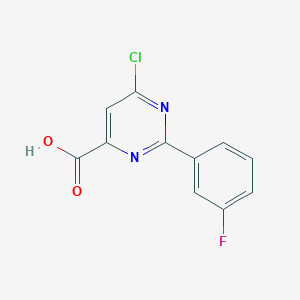

6-Chloro-2-(3-fluorophenyl)pyrimidine-4-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

6-Chloro-2-(3-fluorophenyl)pyrimidine-4-carboxylic acid is a pyrimidine derivative characterized by a chlorine substituent at position 6, a 3-fluorophenyl group at position 2, and a carboxylic acid moiety at position 4. The carboxylic acid group at position 4 serves as a critical pharmacophore for interactions with biological targets, such as hydrogen bonding with enzymes or receptors .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-2-(3-fluorophenyl)pyrimidine-4-carboxylic acid typically involves the reaction of 4-chloroaniline with 3-fluorobenzaldehyde under specific conditions. The reaction is often carried out in the presence of a base such as sodium hydroxide and a solvent like ethanol. The resulting intermediate is then subjected to cyclization and chlorination to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as column chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

6-Chloro-2-(3-fluorophenyl)pyrimidine-4-carboxylic acid undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted with other nucleophiles.

Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form amines.

Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

Substitution: Reagents like sodium methoxide or potassium tert-butoxide in solvents such as dimethyl sulfoxide (DMSO).

Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Coupling: Palladium catalysts and boronic acids in the presence of bases like potassium carbonate.

Major Products

The major products formed from these reactions include substituted pyrimidines, amines, and various coupled products depending on the specific reagents and conditions used .

Scientific Research Applications

Based on the search results, here is a detailed article focusing on the applications of compounds similar to "6-Chloro-2-(3-fluorophenyl)pyrimidine-4-carboxylic acid":

Scientific Research Applications

- Chemistry These compounds serve as building blocks for synthesizing complex heterocyclic compounds. They can undergo various chemical reactions, including substitution, oxidation, reduction, and coupling reactions like Suzuki-Miyaura coupling, to form more complex molecules.

- Biology Pyrimidine derivatives are investigated for their potential to inhibit various enzymes and biological pathways.

- Medicine These compounds are explored for potential therapeutic effects, including anti-inflammatory and anticancer activities. Some pyrimidine derivatives have demonstrated inhibitory activity against cyclooxygenase-2 (COX-2) and have shown efficacy against human breast cancer (MCF-7) and urinary bladder cancer (T-24) cell lines . They can induce apoptosis and cell cycle arrest. Certain 2-(2-fluoro-substituted phenyl)-6-amino-5-chloro-4-pyrimidinecarboxylic acids and their derivatives are used as herbicides .

- Industry Pyrimidine derivatives are utilized in developing agrochemicals and pharmaceuticals.

Biological Activities of Similar Compounds

Pyrimidine derivatives exhibit diverse biological activities.

- Anti-inflammatory Activity Pyrimidine derivatives have demonstrated anti-inflammatory effects by inhibiting cyclooxygenase-2 (COX-2) activity .

- Anticancer Activity These compounds have shown efficacy against human breast cancer (MCF-7) and urinary bladder cancer (T-24) cell lines. In vitro assays revealed that the compound induces apoptosis and arrests the cell cycle at the G1 phase, suggesting a mechanism that could be exploited for cancer therapy.

- Antimicrobial Activity Pyrimidine derivatives have shown promising results against various bacterial strains. They may serve as leads in developing new antimicrobial agents.

- Antitubercular Activity Novel antitubercular 6-dialkylaminopyrimidine carboxamides have been identified that are active against clinical Mycobacterium tuberculosis (Mtb) strains, with no cross-resistance to conventional antituberculosis drugs observed .

Data Tables

- Table 1: COX-2 Inhibition IC50 Values (Illustrative) The compound's ability to suppress COX-2 suggests potential therapeutic applications in treating inflammatory diseases.

- Table 2: Cytotoxicity Assay Results (Illustrative)

| Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 168.78 | Induces apoptosis |

| T-24 | 257.87 | Cell cycle arrest at G1 phase |

- Table 3: Antimicrobial Efficacy (Illustrative)

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| E. coli | < 10 μg/mL |

| S. aureus | < 15 μg/mL |

| A. flavus | < 20 μg/mL |

Case Studies

- Anti-inflammatory applications: Studies on pyrimidine derivatives have shown that derivatives significantly decreased the iNOS and COX-2 mRNA expressions, with higher suppressive effects compared to indomethacin .

- Antitubercular applications: 6-Dialkylaminopyrimidine carboxamides have been identified as novel antitubercular agents, effective against clinical Mtb strains without cross-resistance to existing drugs . Chemoproteomic analysis has identified BCG_3193 and BCG_3827 as potential targets, suggesting a novel mechanism of action .

Mechanism of Action

The mechanism of action of 6-Chloro-2-(3-fluorophenyl)pyrimidine-4-carboxylic acid involves its interaction with specific molecular targets. It can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. This inhibition can lead to various biological effects, such as reduced inflammation or inhibition of viral replication .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Pyrimidine Core

Position 2 Substituents

- 6-Chloro-2-(4-chlorophenyl)pyrimidine-4-carboxylic acid (CAS 1272301-61-7):

- The 4-chlorophenyl group at position 2 increases lipophilicity compared to the 3-fluorophenyl analogue. This substitution may enhance membrane permeability but reduce solubility. The chlorine atom at position 4 of the phenyl ring introduces steric bulk, which could alter binding pocket interactions .

- 6-Chloro-2-(propan-2-yl)pyrimidine-4-carboxylic acid (CAS 1266954-10-2): The isopropyl group at position 2 is less aromatic and more flexible than aryl substituents.

Position 6 Substituents

- This substitution also reduces molecular weight (MW = 186.6 vs. ~248–250 for chloro analogues) .

- 6-Isopropyl-2-(trifluoromethylphenyl)pyrimidine-4-carboxylic acid :

Carboxylic Acid Position and Bioisosteres

- 2-[(4-Chlorobenzyl)sulfanyl]-6-[3-(trifluoromethyl)anilino]pyrimidine-5-carboxylic Acid: The carboxylic acid at position 5 (vs. Sulfanyl and anilino groups further modulate reactivity and solubility .

- 2-(Phenylthio)pyrimidine-4-carboxylic Acid :

Electronic and Physicochemical Properties

*Estimated properties based on structural analogues.

Biological Activity

6-Chloro-2-(3-fluorophenyl)pyrimidine-4-carboxylic acid is a pyrimidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the compound's biological activity, focusing on its anticancer, anti-inflammatory, and kinase inhibition properties, supported by case studies and research findings.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

- Molecular Formula : C11H8ClF N2O2

- Molecular Weight : 252.65 g/mol

The presence of a chloro group and a fluorophenyl moiety contributes to its biological activity, particularly in targeting specific enzymes and cellular pathways.

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. The compound has been tested against various cancer cell lines, demonstrating promising results.

Case Study: In Vitro Cytotoxicity

A study evaluated the cytotoxic effects of the compound on human cancer cell lines, including MCF-7 (breast cancer) and HCT116 (colon cancer). The results are summarized in the following table:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 45.32 | Induction of apoptosis and G1 phase arrest |

| HCT116 | 38.67 | Cell cycle disruption and apoptosis |

The compound induced apoptosis in MCF-7 cells, with flow cytometry analysis revealing an increase in early and late apoptotic cells compared to control groups .

Anti-inflammatory Activity

In addition to its anticancer effects, this compound has shown anti-inflammatory properties. It was evaluated for its ability to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation.

Inhibition of COX Enzymes

The following table presents the IC50 values for COX-1 and COX-2 inhibition:

| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) |

|---|---|---|

| This compound | 0.05 | 0.04 |

These results indicate that the compound exhibits potent anti-inflammatory activity comparable to established anti-inflammatory drugs such as celecoxib .

Kinase Inhibition

The compound's structure suggests potential as a kinase inhibitor, particularly against cyclin-dependent kinases (CDKs). Kinases are critical for cell cycle regulation, and their inhibition can lead to anticancer effects.

Kinase Selectivity Profile

A kinase panel assay revealed that this compound selectively inhibits CDK2 with an IC50 value of 25 nM. This selectivity is significant for developing targeted cancer therapies .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 6-Chloro-2-(3-fluorophenyl)pyrimidine-4-carboxylic acid, and what reaction conditions are critical for high yield?

The synthesis typically involves multi-step reactions, starting with the condensation of substituted benzaldehyde derivatives (e.g., 3-fluorobenzaldehyde) with aminopyrimidine precursors. A key step is the cyclization under acidic or catalytic conditions to form the pyrimidine ring. For example, palladium or copper catalysts in solvents like DMF or toluene are critical for achieving high regioselectivity during halogenation or cross-coupling steps . Post-synthetic modifications, such as carboxylation at the 4-position, require controlled pH and temperature to avoid side reactions. Optimizing stoichiometry (e.g., 1.2 equivalents of chloro-substituted reagents) and reaction time (8–12 hours at 80–100°C) improves yields (>75%) .

Q. What spectroscopic and chromatographic methods are recommended for characterizing this compound?

- NMR (¹H/¹³C): Assign peaks using DEPT-135 to distinguish CH₂/CH₃ groups in the pyrimidine and fluorophenyl moieties. The chlorine atom’s deshielding effect on adjacent carbons is notable in ¹³C NMR .

- HPLC-MS: Use reverse-phase C18 columns with a mobile phase of acetonitrile/0.1% formic acid to assess purity (>98%). ESI-MS in negative ion mode confirms the molecular ion [M-H]⁻ .

- X-ray crystallography: Resolve crystal packing and confirm stereochemistry, particularly for derivatives with chiral centers. Crystallization in ethanol/water mixtures (7:3 v/v) yields suitable single crystals .

Q. How does the fluorophenyl substituent influence the compound’s reactivity in nucleophilic substitution reactions?

The electron-withdrawing fluorine atom at the 3-position of the phenyl ring enhances the electrophilicity of the adjacent chlorine atom on the pyrimidine ring. This facilitates nucleophilic substitution (e.g., with amines or thiols) under mild conditions (room temperature, DMF, K₂CO₃). Reaction progress is monitored by TLC (silica, hexane/ethyl acetate 4:1), with typical completion in 2–4 hours .

Advanced Research Questions

Q. How can contradictory data on biological activity (e.g., antimicrobial vs. inactive results) be resolved in studies involving this compound?

Discrepancies often arise from differences in assay conditions (e.g., bacterial strain, compound solubility). Standardize protocols:

- Use Mueller-Hinton broth for MIC assays with a final DMSO concentration ≤1% to avoid solvent toxicity.

- Validate results via time-kill curves and compare with positive controls (e.g., ciprofloxacin). Cross-check with structural analogs (e.g., 6-bromo derivatives) to isolate substituent-specific effects .

Q. What strategies optimize the compound’s solubility and bioavailability for in vivo pharmacological studies?

- Salt formation: React with sodium hydroxide to generate the carboxylate salt, improving aqueous solubility (tested via shake-flask method at pH 7.4).

- Prodrug design: Esterify the carboxylic acid group with pivaloyloxymethyl to enhance membrane permeability. Hydrolysis in plasma is quantified by LC-MS/MS .

- Nanoparticle encapsulation: Use PEG-PLGA polymers (50:50 ratio) for sustained release. Characterize particle size (DLS) and encapsulation efficiency (UV-Vis) .

Q. How can computational methods predict the compound’s binding affinity to target enzymes (e.g., dihydrofolate reductase)?

- Docking studies: Use AutoDock Vina with the enzyme’s crystal structure (PDB: 1DHF). Set grid parameters to cover the active site (center_x = 15.2, center_y = 22.7, center_z = 18.3).

- MD simulations: Run 100 ns trajectories in GROMACS with CHARMM36 force field to assess binding stability. Analyze hydrogen bonds (e.g., between the carboxylic acid and Arg57) and RMSD values (<2.0 Å indicates stable binding) .

Q. What are the best practices for resolving synthetic intermediates with overlapping chromatographic peaks?

- Prep-HPLC: Use a Phenomenex Luna C18 column (250 × 21.2 mm, 5 µm) with gradient elution (20–80% acetonitrile in 30 min). Collect fractions every 0.5 min and analyze by NMR.

- Crystallization-induced diastereomer resolution: Add chiral resolving agents (e.g., L-proline) to racemic mixtures. Monitor enantiomeric excess (ee) via chiral HPLC (Chiralpak IA column) .

Q. How do steric and electronic effects of the 3-fluorophenyl group impact regioselectivity in cross-coupling reactions?

The fluorine atom’s -I effect increases the electrophilicity of the pyrimidine’s C2 position, directing Suzuki-Miyaura couplings to the C4 chlorine site. Steric hindrance from the ortho-fluorine minimizes competing C5 reactivity. Use Pd(PPh₃)₄ (5 mol%) and K₂CO₃ in THF/H₂O (3:1) for selective arylations .

Q. Methodological Notes

- Safety: Handle with nitrile gloves and FFP3 masks due to potential respiratory irritation. Quench reactions with NaHCO₃ before disposal .

- Data Reproducibility: Report solvent lot numbers and humidity levels for hygroscopic intermediates. Use internal standards (e.g., 1,3,5-trimethoxybenzene) in HPLC .

Properties

Molecular Formula |

C11H6ClFN2O2 |

|---|---|

Molecular Weight |

252.63 g/mol |

IUPAC Name |

6-chloro-2-(3-fluorophenyl)pyrimidine-4-carboxylic acid |

InChI |

InChI=1S/C11H6ClFN2O2/c12-9-5-8(11(16)17)14-10(15-9)6-2-1-3-7(13)4-6/h1-5H,(H,16,17) |

InChI Key |

DRMOJJZBDGPASJ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC(=C1)F)C2=NC(=CC(=N2)Cl)C(=O)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.